molecular formula C5H9BrN2O2 B2860990 3-Aminopiperidine-2,6-dione hydrobromide CAS No. 90802-45-2

3-Aminopiperidine-2,6-dione hydrobromide

Cat. No.: B2860990
CAS No.: 90802-45-2
M. Wt: 209.043
InChI Key: PWGRLXLAQOHQKX-UHFFFAOYSA-N
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Description

3-Aminopiperidine-2,6-dione hydrobromide is an organic compound with the CAS Number: 90802-45-2 . It has a molecular weight of 209.04 and its molecular formula is C5H9BrN2O2 . It is a solid substance and is used as a raw material for the preparation of the antineoplastic agent pomalidomide .


Synthesis Analysis

The synthesis of this compound has been studied in the context of microbial blue pigment indigoidine . The synthetic procedure starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride via a 3 step reaction resulting in a total yield of 65% .


Molecular Structure Analysis

The InChI code of this compound is 1S/C5H8N2O2.BrH/c6-3-1-2-4 (8)7-5 (3)9;/h3H,1-2,6H2, (H,7,8,9);1H .


Chemical Reactions Analysis

In the biosynthesis of microbial blue pigment indigoidine, the L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form (S)‐2, which is then dehydrogenated by the oxidation (Ox) domain and finally dimerized to yield 3 .

Scientific Research Applications

1. Role in Enzyme Inhibition

3-Aminopiperidine-2,6-dione hydrobromide and its analogues have been studied for their inhibitory effects on various enzyme systems. For instance, certain analogues are known to inhibit cholesterol side-chain cleavage enzyme system desmolase and the estrogen-forming system aromatase, which are targets in the action against hormone-dependent mammary tumors. The specific inhibitory activities vary among different analogues, providing insights into the structural features responsible for these inhibitory actions (Foster et al., 1983).

2. Antitumor Applications

The compound has been associated with antitumor applications. Specifically, modifications and analogues of this compound have been synthesized to enhance their selective inhibitory effects on aromatase, an enzyme crucial in estrogen biosynthesis. This is particularly significant in the context of treating estrogen-dependent diseases like breast cancer. The selectivity and potency of these analogues have implications for their use as potential drugs in cancer therapy (Hartmann et al., 1992).

3. Synthesis of Pharmaceutical Compounds

This compound is involved in the synthesis of other pharmaceutical compounds. For example, a novel synthesis route for the preparation of pomalidomide, a drug with several therapeutic applications, starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. This highlights the compound's role as a key intermediate in pharmaceutical synthesis (Huang et al., 2016).

4. Chemical Synthesis and Separation Techniques

The compound and its derivatives are subjects of study in chemical synthesis and separation techniques. Research on the synthesis of piperidine-2,6-dione drugs and their liquid chromatographic resolution, including aminoglutethimide and its derivatives, provides valuable information for the development of efficient synthesis and purification methods in pharmaceutical chemistry (Overbeke et al., 1997).

Safety and Hazards

The safety information for 3-Aminopiperidine-2,6-dione hydrobromide includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Aminopiperidine-2,6-dione hydrobromide are not mentioned in the search results, it is noted that it can be used as an organic synthetic raw material and is particularly useful in the production of the antineoplastic agent pomalidomide . This suggests potential applications in pharmaceutical research and development.

Properties

IUPAC Name

3-aminopiperidine-2,6-dione;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGRLXLAQOHQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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